2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate
Description
This compound, commonly abbreviated as Fmoc-Val-OPfp (CAS 86060-87-9), is a valine-derived building block used in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl protecting group for the amino terminus, ensuring selective deprotection under mild basic conditions.
- Pentafluorophenyl (Pfp) ester: An activating group that enhances reactivity during peptide bond formation, particularly in fragment condensation strategies.
- 3-methylbutanoate backbone: Derived from valine, contributing to hydrophobicity and steric effects during synthesis .
The Pfp ester is favored for its stability and slow hydrolysis rate, allowing controlled coupling in complex peptide assemblies .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
Reagents :
Steps :
Yield and Purity
Mixed Carbonate Approach
An alternative method employs pentafluorophenyl trifluoroacetate (Pfp-TFA) for direct esterification without carbodiimides.
Procedure
Reagents :
Steps :
Yield and Purity
Solid-Phase Synthesis Adaptation
Fmoc-L-leucine-Pfp esters are also synthesized on-resin for direct incorporation into peptide chains.
Procedure
Reagents :
Steps :
Yield and Purity
Purification and Crystallization
Recrystallization in ethanol/water systems is critical for removing dipeptide impurities (e.g., Fmoc-Leu-Leu-OH).
Protocol
Spectroscopic Characterization
Chromatographic Purity
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (254 nm) | C18 | 11.5 | 99.7 |
| TLC (SiO₂) | EtOAc/Hexane | Rf = 0.45 | ≥98 |
Industrial-Scale Production
Optimized Conditions
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Fmoc-L-leucine | 450 |
| Pfp-OH | 620 |
| DIC | 300 |
Chemical Reactions Analysis
Types of Reactions
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it ideal for peptide coupling reactions .
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary amines, are commonly used as nucleophiles in reactions with N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester.
Solvents: Organic solvents such as dimethylformamide and dichloromethane are typically used.
Conditions: Reactions are usually carried out at room temperature to maintain the stability of the compound.
Major Products
The primary product formed from the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester with nucleophiles is the corresponding amide. This reaction is fundamental in peptide synthesis, where the formation of peptide bonds is essential .
Scientific Research Applications
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Mechanism of Action
The mechanism of action of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester involves the activation of the carboxyl group of valine through the formation of a pentafluorophenyl ester. This activated ester is highly reactive towards nucleophiles, facilitating the formation of amide bonds. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis .
Comparison with Similar Compounds
Structural Variations in Fluorinated Aryl Esters
Compounds with fluorinated aryl esters differ in the number and position of fluorine atoms, impacting reactivity and solubility:
*Catalog number instead of CAS.
Key Findings :
- Pfp vs. Tetrafluorophenyl Esters : Pfp esters exhibit slower hydrolysis rates, making them preferable for stepwise couplings, whereas tetrafluorophenyl derivatives are more reactive but less stable .
- Backbone Influence : Valine-based Pfp esters (e.g., Fmoc-Val-OPfp) introduce greater steric hindrance than phenylalanine analogs, affecting coupling efficiency in sterically crowded environments .
Variations in Amino Acid Side Chains
Substituents on the amino acid backbone alter physicochemical properties and applications:
*TCI internal identifier.
Key Findings :
- Hydrophobic Modifications : tert-Butyl and pentafluorophenyl groups increase solubility in organic solvents, aiding in SPPS of membrane-associated peptides .
- Bifunctional Derivatives : Compounds like Fmoc-Gln-OPfp enable simultaneous side-chain and backbone modifications, critical for synthesizing post-translationally modified peptides .
Biological Activity
The compound 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate is a fluorinated organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Molecular Characteristics
- IUPAC Name : (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
- Molecular Formula : C26H20F5N2O4
- Molecular Weight : 592.5 g/mol
- CAS Number : 136554-94-4
Structural Features
The structure of this compound includes a pentafluorophenyl group, which enhances lipophilicity and potentially influences biological interactions. The fluorenylmethoxycarbonyl group is significant for its applications in drug design and synthesis.
Research indicates that the incorporation of fluorine atoms in organic compounds can enhance their biological activity by improving metabolic stability and bioavailability. The pentafluorophenyl moiety may also interact with biological targets through hydrophobic interactions and electron-withdrawing effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of fluorinated compounds similar to 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate . For instance:
- Study Findings : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
Antimicrobial Properties
Fluorinated compounds have also been investigated for their antimicrobial activities. The presence of fluorine can enhance the potency of these compounds against bacterial strains by disrupting cellular processes or inhibiting enzyme activities.
Case Studies
- Anticancer Screening :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
